molecular formula C18H20N4O B7143659 4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide

4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide

Cat. No.: B7143659
M. Wt: 308.4 g/mol
InChI Key: NERSINGZNQIJPD-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide is a complex organic compound that features both imidazole and pyrrole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole and pyrrole intermediates. These intermediates are then coupled through a series of reactions involving alkylation and amidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The imidazole and pyrrole rings allow the compound to bind to enzymes or receptors, modulating their activity. This binding can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide is unique due to the presence of both imidazole and pyrrole rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions in various chemical and biological systems, making it a valuable compound for research and development.

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-methyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c1-20-10-3-4-17(20)13-21(2)18(23)16-7-5-15(6-8-16)12-22-11-9-19-14-22/h3-11,14H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERSINGZNQIJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C)C(=O)C2=CC=C(C=C2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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